

Spiculisporic acid E from marine-sponge associated fungus

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Compound of Interest

Compound Name: *Spiculisporic acid*

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Spiculisporic Acid E: A Technical Guide for Researchers

An In-depth Review of the Isolation, Characterization, and Biological Evaluation of a Novel Fungal Metabolite

Audience: Researchers, scientists, and drug development professionals.

Abstract

Spiculisporic acid E is a novel derivative of **spiculisporic acid**, a class of bioactive compounds produced by various fungi. This technical guide provides a comprehensive overview of **Spiculisporic acid E**, originally isolated from the marine-sponge associated fungus *Talaromyces trachyspermus* (strain KUFA 0021). The document details its chemical properties, the methodologies for its isolation and purification, and a summary of its biological activity screenings. Notably, initial studies have revealed a lack of significant cytotoxic and antimicrobial effects, the details of which are presented herein. This guide serves as a foundational resource for researchers interested in the natural product chemistry and pharmacology of **spiculisporic acids**.

Introduction

Marine-derived microorganisms, particularly fungi associated with sponges, are a prolific source of novel secondary metabolites with diverse chemical structures and biological

activities. In the search for new therapeutic agents, these unique ecological niches continue to provide compounds with the potential for drug discovery and development. One such compound is **Spiculisporic acid E**, a member of the **spiculisporic acid** family, which are γ -lactone-containing fatty acids. This guide focuses on **Spiculisporic acid E**, providing a detailed account of the scientific findings related to this molecule.

Chemical and Physical Properties

Spiculisporic acid E is an organic oxygen-containing compound with the molecular formula $C_{19}H_{30}O_8$.^[1] Its structure is characterized by a γ -lactone ring and a long-chain fatty acid backbone with two carboxyl groups.

Table 1: Chemical and Physical Properties of **Spiculisporic Acid E**

Property	Value
Molecular Formula	$C_{19}H_{30}O_8$
Molecular Weight	386.4 g/mol
IUPAC Name	(2R)-2-[(1R)-11-acetyloxy-1-carboxyundecyl]-5-oxooxolane-2-carboxylic acid
Source	Talaromyces trachyspermus (KUFA 0021)

Biological Activity

Spiculisporic acid E has been evaluated for its potential cytotoxic and antimicrobial properties. The results of these initial screenings are summarized below.

Cytotoxicity Assessment

The in vitro growth inhibitory activity of **Spiculisporic acid E** was tested against a panel of human cancer cell lines using the Sulforhodamine B (SRB) assay. The compound did not exhibit significant cytotoxic activity against the tested cell lines.^{[2][3]}

Table 2: Cytotoxicity Data for **Spiculisporic Acid E**

Cell Line	Cancer Type	Activity
MCF-7	Breast Adenocarcinoma	Inactive
NCI-H460	Non-small Cell Lung Cancer	Inactive
A375-C5	Melanoma	Inactive

Antimicrobial Activity Assessment

The antimicrobial potential of **Spiculisporic acid E** was evaluated against a range of microorganisms, including Gram-positive and Gram-negative bacteria, and the yeast *Candida albicans*. The compound was found to be inactive against all tested strains, including several multidrug-resistant isolates.[\[2\]](#)

Table 3: Antimicrobial Activity Data for **Spiculisporic Acid E**

Microbial Strain	Type	Activity
Gram-positive bacteria	Bacteria	Inactive
Gram-negative bacteria	Bacteria	Inactive
<i>Candida albicans</i>	Yeast	Inactive
Multidrug-resistant isolates	Bacteria	Inactive

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Fungal Cultivation, Extraction, and Isolation of Spiculisporic Acid E

The following protocol is a representative method for the cultivation of *Talaromyces trachyspermus* and the subsequent extraction and isolation of its secondary metabolites, including **Spiculisporic acid E**.

- **Fungal Cultivation:** The marine-sponge associated fungus *Talaromyces trachyspermus* (KUFA 0021) is cultured in a suitable liquid medium, such as Potato Dextrose Broth (PDB), under static conditions at room temperature for a period of 3-4 weeks.
- **Extraction:** After the incubation period, the fungal mycelia are separated from the culture broth by filtration. The broth is then extracted exhaustively with a solvent such as ethyl acetate. The mycelia are also extracted with a suitable solvent. The organic extracts are then combined and concentrated under reduced pressure to yield a crude extract.
- **Isolation and Purification:** The crude extract is subjected to chromatographic techniques for the purification of individual compounds. This typically involves initial fractionation using vacuum liquid chromatography (VLC) on silica gel, followed by further purification of the fractions using column chromatography on silica gel and Sephadex LH-20. The purity of the isolated compounds is assessed by techniques such as Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC).

Cytotoxicity Testing: Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content.^{[1][4]}

- **Cell Plating:** Adherent cancer cell lines are seeded in 96-well microtiter plates at an appropriate density (e.g., 5,000-20,000 cells/well) and allowed to attach overnight in a humidified incubator at 37°C with 5% CO₂.
- **Compound Treatment:** The cells are treated with various concentrations of **Spiculisporic acid E** for a specified incubation period (e.g., 48-72 hours).
- **Cell Fixation:** After incubation, the cell monolayers are fixed by gently adding cold 10% (w/v) trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.
- **Staining:** The plates are washed with water and air-dried. The fixed cells are then stained with 0.4% (w/v) SRB solution in 1% acetic acid for 30 minutes at room temperature.
- **Washing:** Unbound dye is removed by washing the plates multiple times with 1% (v/v) acetic acid.

- **Solubilization and Absorbance Measurement:** The protein-bound dye is solubilized with 10 mM Tris base solution. The absorbance is measured at a wavelength of approximately 510 nm using a microplate reader. The results are used to determine the extent of cell growth inhibition.

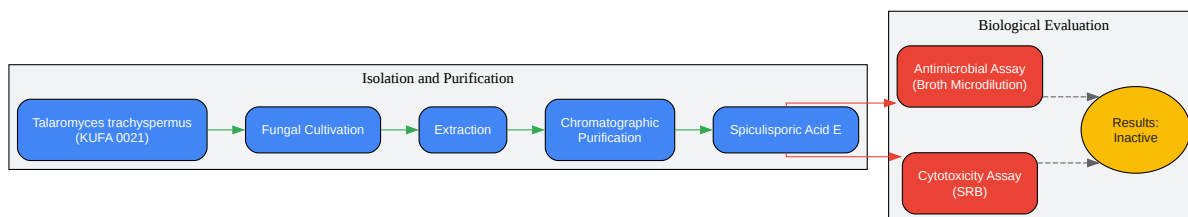
Antimicrobial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a standard laboratory procedure for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.[3]

- **Preparation of Inoculum:** A standardized suspension of the test microorganism is prepared in a suitable broth to a turbidity equivalent to a 0.5 McFarland standard.
- **Serial Dilution of Compound:** **Spiculisporic acid E** is serially diluted in a 96-well microtiter plate containing broth to obtain a range of concentrations.
- **Inoculation:** Each well is inoculated with the standardized microbial suspension.
- **Incubation:** The microtiter plates are incubated under appropriate conditions (e.g., 37°C for 16-20 hours) for the test microorganism.
- **Determination of MIC:** The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Signaling Pathways and Experimental Workflows

Due to the reported lack of significant cytotoxic and antimicrobial activity of **Spiculisporic acid E** in the initial screenings, there have been no subsequent studies investigating its potential signaling pathways. The following diagram illustrates the general experimental workflow for the isolation and biological evaluation of this compound.



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Caption: Experimental workflow for **Spiculisporic acid E**.

Conclusion

Spiculisporic acid E, a novel metabolite from the marine-sponge associated fungus *Talaromyces trachyspermus*, has been successfully isolated and structurally characterized. However, initial biological screenings have shown it to be inactive against a panel of human cancer cell lines and various microbial strains. While these findings may not support its direct development as a cytotoxic or antimicrobial agent, the unique chemical structure of **Spiculisporic acid E** adds to the growing library of natural products from marine-derived fungi. Further studies could explore other potential biological activities or utilize its scaffold for the synthesis of new derivatives with improved pharmacological properties. This guide provides a solid foundation for future research endeavors in this area.

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